Helenalin

Übersicht

Beschreibung

Helenalin ist ein natürlich vorkommendes Sesquiterpenlacton, das in verschiedenen Pflanzen vorkommt, insbesondere in der Gattung Arnica, wie z. B. Arnica montana und Arnica chamissonis . Diese Verbindung ist bekannt für ihre starken entzündungshemmenden und antineoplastischen Eigenschaften, obwohl sie auch für ihre Toxizität bekannt ist . This compound wurde in der traditionellen Medizin aufgrund seiner therapeutischen Wirkungen eingesetzt, obwohl es potenziell allergische Reaktionen und Toxizität für gesundes Gewebe hervorrufen kann .

Vorbereitungsmethoden

Helenalin kann aus Pflanzen wie Nieswurz mittels überkritischer CO2-Fluidextraktion gewonnen werden . Der Prozess beinhaltet das Zerkleinern der Nieswurzblätter, das Einfüllen in einen überkritischen Extraktionskessel und die Verwendung von überkritischem CO2-Fluid zur Extraktion der Verbindung. Die Extrakte werden dann mittels Hochgeschwindigkeits-Gegenstromchromatographie getrennt, online mit einem UV-Detektor detektiert und schließlich konzentriert und kristallisiert, um this compound zu erhalten . Diese Methode ist effizient, schnell und für die kontinuierliche Produktion geeignet, wodurch sie sich ideal für industrielle Anwendungen eignet .

Analyse Chemischer Reaktionen

Helenalin durchläuft verschiedene Arten von chemischen Reaktionen, vor allem aufgrund seiner reaktiven elektrophilen α,β-ungesättigten Carbonyl-Gruppierungen, nämlich α-Methylen-γ-Butyrolacton und Cyclopentenon . Diese Gruppen können mit Sulfhydryl-Gruppen von Zellnucleophilen, hauptsächlich Cystein-Thiolgruppen, über Michael-Addition reagieren und kovalente Addukte bilden . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind thiolhaltige Verbindungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind kovalente Addukte mit Proteinen, die ihre biologischen Funktionen stören können .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Helenalin has been extensively studied for its anti-cancer effects, particularly its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

Anti-Inflammatory Effects

This compound is also recognized for its potent anti-inflammatory properties, making it a candidate for treating various inflammatory conditions.

Case Studies

Antimicrobial Activity

This compound also exhibits antimicrobial properties, particularly against certain bacterial strains.

Case Studies

Wirkmechanismus

The mechanism of action of helenalin involves several pathways. It selectively inhibits the transcription factor NF-κB by directly targeting the p65 subunit . This inhibition is achieved through the alkylation of cysteine sulfhydryl groups in the p65 subunit, preventing its DNA binding . This compound also increases reactive oxygen species levels, decreases mitochondrial membrane potential, triggers endoplasmic reticulum stress, and deactivates the NF-κB pathway . These effects collectively contribute to its anti-inflammatory and anti-cancer activities .

Vergleich Mit ähnlichen Verbindungen

Helenalin gehört zur Gruppe der Sesquiterpenlactone, zu denen auch andere Verbindungen wie Dihydrothis compound, 11α,13-Dihydrohelenalinacetat, 2,3-Dehydrothis compound und 6-O-Isobutyrylthis compound gehören . Diese Verbindungen weisen ähnliche strukturelle Merkmale und biologische Aktivitäten auf, unterscheiden sich aber in ihrer Toxizität und Wirksamkeit . Zum Beispiel ist Dihydrothis compound ein natürlich vorkommendes Derivat, das giftiger ist als this compound selbst . Das einzigartige Merkmal von this compound ist seine Fähigkeit, NF-κB selektiv durch einen eindeutigen Mechanismus zu hemmen, wodurch es sich von anderen Sesquiterpenlactonen abhebt .

Biologische Aktivität

Helenalin, a natural sesquiterpene lactone primarily derived from the flowers of the Arnica species, has garnered significant attention due to its diverse biological activities, particularly its anti-inflammatory and anti-cancer properties. This article synthesizes current research findings on this compound’s biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

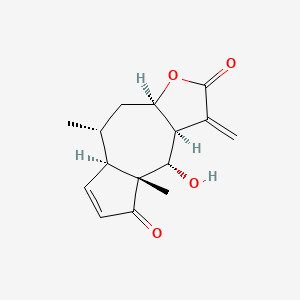

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. Its molecular formula is , and it features a lactone functional group that plays a crucial role in its reactivity and biological effects.

- Inhibition of NF-κB : this compound is known to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses. This inhibition occurs through the modification of cysteine residues in the NF-κB subunit p65 (RelA), which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes .

- Telomerase Inhibition : Recent studies have demonstrated that this compound can significantly reduce the expression of the hTERT gene in breast cancer cell lines (e.g., T47D). The compound's cytotoxicity is both time- and dose-dependent, with effective concentrations ranging from 1.0 to 5.0 µM . The mechanism involves direct interaction with the telomerase ribonucleoprotein complex, leading to decreased telomerase activity and reduced cell proliferation.

- Antioxidant Activity : this compound exhibits antioxidant properties, which may contribute to its anti-inflammatory effects. By scavenging free radicals, it helps mitigate oxidative stress, a contributor to various chronic diseases .

Anti-Cancer Effects

This compound has shown promise as an anti-cancer agent across several studies:

- Cytotoxicity in Cancer Cell Lines : In vitro studies indicate that this compound effectively induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The cytotoxic effects are attributed to both direct cellular damage and modulation of signaling pathways involved in cell survival and proliferation .

- Case Study : A study involving T47D breast cancer cells reported a significant decrease in hTERT expression following treatment with this compound. The results indicated that this compound could serve as a potential therapeutic agent for targeting telomerase in cancer therapy .

Anti-Inflammatory Effects

This compound's ability to inhibit NF-κB has been linked to its anti-inflammatory properties:

- Clinical Applications : Topical formulations containing arnica extracts (which include this compound) have been used for treating conditions like osteoarthritis and muscle pain. Clinical trials have shown significant pain reduction in patients using these formulations compared to controls .

Toxicity Profile

While this compound demonstrates various therapeutic potentials, it is essential to consider its toxicity:

- Toxicity Studies : Research indicates that high concentrations of this compound can be toxic, particularly when used systemically. Therefore, careful dosing and formulation are crucial for maximizing therapeutic benefits while minimizing adverse effects .

Summary of Research Findings

Eigenschaften

IUPAC Name |

(3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3/t7-,9+,10-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLOPMNVFLSSAA-XEPQRQSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)O)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217868 | |

| Record name | Helenalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [MSDSonline] | |

| Record name | Helenalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, CHLOROFORM, HOT BENZENE | |

| Record name | HELENALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

DOGS TOLERATED RAPID IV INJECTIONS OF 0.3% HELENALIN OR CRUDE 50% ETHANOL EXTRACT OF HELENIUM MICROCEPHALUM AT A MAXIMUM CUMULATIVE DOSE OF 90 MG HELENALIN/KG OR A MAXIMUM OF 10 G PLANT/KG. THE PHARMACODYNAMIC RESPONSES WERE AN INITIAL CHOLINERGIC EFFECT, A NICOTINIC EFFECT, STIMULATION OF THE RESPIRATORY & CENTRAL NERVOUS SYSTEMS, & PROGRESSIVE CARDIAC FAILURE., THE MODE OF ACTION OF HELENALIN AS A PROTEIN SYNTHESIS INHIBITOR IN P-388 LYMPHOCYTIC LEUKEMIA CELLS WAS INVESTIGATED IN CRUDE LYSATES OF THE CELLS. THERE WAS A 4-MIN LAG AFTER THE ADDITION OF DRUG BEFORE INHIBITION OF PROTEIN SYNTHESIS OCCURRED. BOTH DRUGS ALLOWED RUN-OFF OF PREFORMED POLYSOMES BUT DID INHIBIT THE FORMATION OF 80 S INITIATION COMPLEX, SUGGESTING A PREFERENTIAL INHIBITION OF GREATER THAN OR EQUAL TO INITIATION REACTIONS., HELENALIN WAS CAPABLE OF ALKYLATING THE THIOL GROUP OF REDUCED GLUTATHIONE & L-CYSTEINE IN VITRO. HELENALIN WAS ACTIVE AGAINST EHRLICH ASCITES & WALDER 256 ASCITES CARCINOSARCOMA IN VIVO & HAD CYTOTOXIC ACTIVITY AGAINST H.EP-2 TUMOR CELLS IN VITRO. | |

| Record name | HELENALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

STERNUTATIVE CRYSTALS FROM BENZENE | |

CAS No. |

6754-13-8 | |

| Record name | Helenalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Helenalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HELENALIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Helenalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELENALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUY9L896T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HELENALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

167-168 °C | |

| Record name | HELENALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.